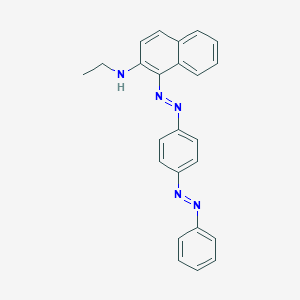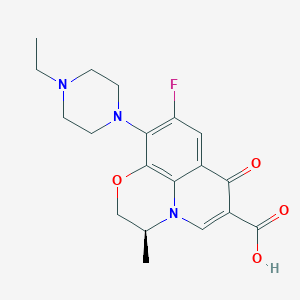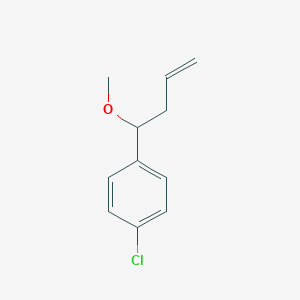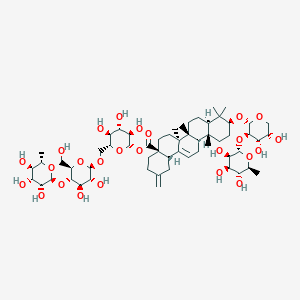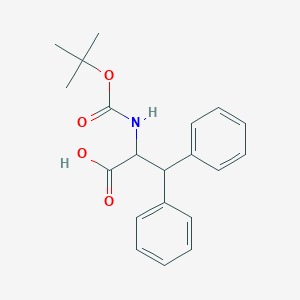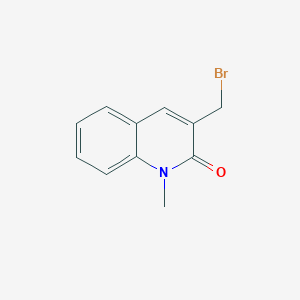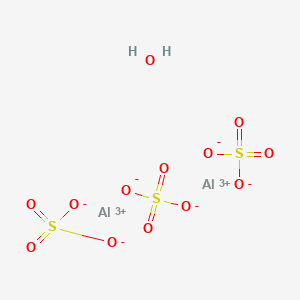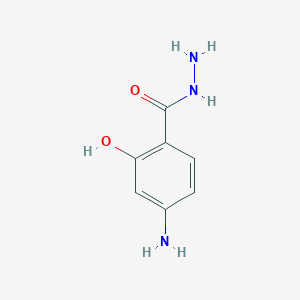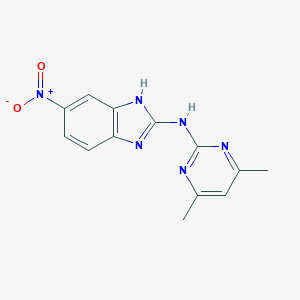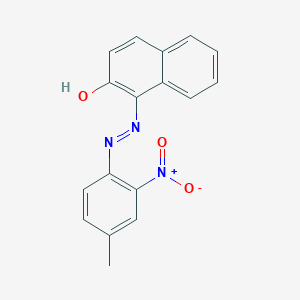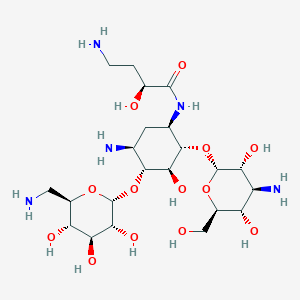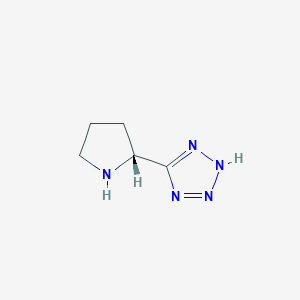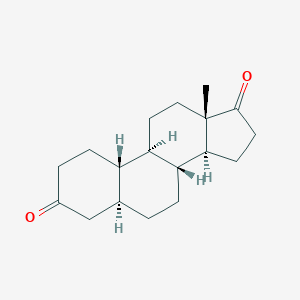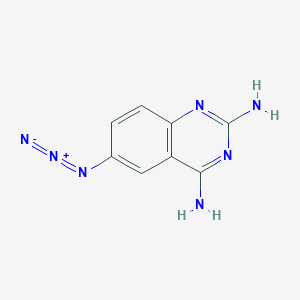
2,4-Diamino-6-azidoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-azidoquinazoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of quinazoline derivatives and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-6-azidoquinazoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. This compound has been shown to induce DNA damage and to inhibit the activity of DNA polymerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
2,4-Diamino-6-azidoquinazoline has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit the activity of DNA polymerase. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Diamino-6-azidoquinazoline in lab experiments is its ability to act as a fluorescent probe for the detection of DNA damage. Additionally, this compound has been shown to have potential applications in cancer therapy and the development of new drugs. However, the synthesis of this compound is a complex process that requires careful temperature control and anhydrous conditions. Additionally, this compound is highly reactive and can be explosive if not handled properly.
Direcciones Futuras
There are several future directions for the study of 2,4-Diamino-6-azidoquinazoline. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its potential applications in cancer therapy. Additionally, the use of 2,4-Diamino-6-azidoquinazoline as a fluorescent probe for the detection of DNA damage could be further explored. Finally, the synthesis of this compound could be optimized to make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 2,4-Diamino-6-azidoquinazoline is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 2,4-Diaminoquinazoline with sodium azide in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful temperature control. Other methods for the synthesis of 2,4-Diamino-6-azidoquinazoline include the use of different azides and quinazoline derivatives.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-azidoquinazoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of DNA damage. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 2,4-Diamino-6-azidoquinazoline has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
113494-57-8 |
|---|---|
Nombre del producto |
2,4-Diamino-6-azidoquinazoline |
Fórmula molecular |
C8H7N7 |
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
6-azidoquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H7N7/c9-7-5-3-4(14-15-11)1-2-6(5)12-8(10)13-7/h1-3H,(H4,9,10,12,13) |
Clave InChI |
DGWQDPLZGIMZQD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N |
SMILES canónico |
C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N |
Otros números CAS |
113494-57-8 |
Sinónimos |
2,4-AZQ 2,4-diamino-6-azidoquinazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



